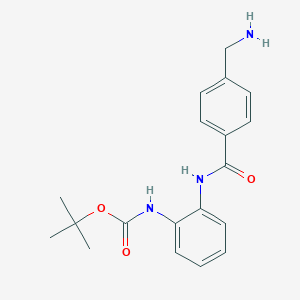

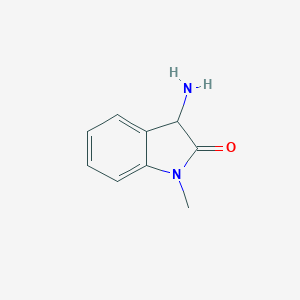

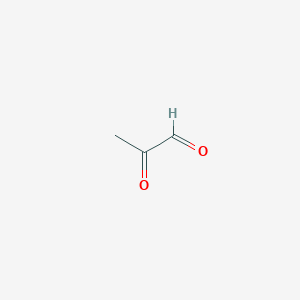

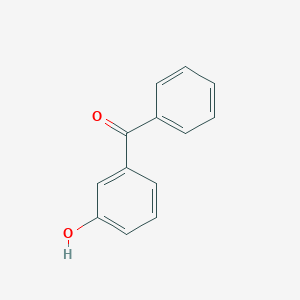

![molecular formula C8H7ClN2 B044226 3-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 113855-44-0](/img/structure/B44226.png)

3-(Chloromethyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the chloromethyl group at the 3-position of the imidazo[1,2-a]pyridine scaffold enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

The primary target of 3-(Chloromethyl)imidazo[1,2-a]pyridine is glutamine synthetase (MtGS) . This enzyme plays a crucial role in the metabolism of Mycobacterium tuberculosis (Mtb), making it a potential target for drug development .

Mode of Action

This inhibition disrupts the normal metabolic processes of Mtb, leading to its eventual death .

Biochemical Pathways

The inhibition of glutamine synthetase affects the amino acid metabolism of Mtb . Glutamine synthetase is responsible for the biosynthesis of glutamine, an amino acid that plays a vital role in various biochemical pathways. Therefore, the inhibition of this enzyme can disrupt these pathways and hinder the growth and survival of Mtb .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic profiles compatible with once-daily dosing

Result of Action

The inhibition of glutamine synthetase by this compound leads to the disruption of essential metabolic processes in Mtb . This results in the death of the bacteria, making this compound a potential antituberculosis agent .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB)

Cellular Effects

Some imidazo[1,2-a]pyridine compounds have been found to suppress cell growth by inducing cell apoptosis

Molecular Mechanism

It is known that imidazo[1,2-a]pyridine derivatives can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis

Temporal Effects in Laboratory Settings

Some imidazo[1,2-a]pyridine compounds have been found to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .

Dosage Effects in Animal Models

Some imidazo[1,2-a]pyridine compounds have been found to reduce bacterial load by 90%, 99%, and 99.9% when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment in an acute TB mouse model .

Metabolic Pathways

Imidazo[1,2-a]pyridine derivatives have been found to inhibit glutamine synthetase (MtGS), a potential target for tuberculosis drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with glyoxal or its derivatives, followed by chloromethylation. One common method includes the use of paraformaldehyde and hydrochloric acid under reflux conditions to introduce the chloromethyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to more saturated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

Oxidation Products: Aldehydes and carboxylic acids.

Reduction Products: Saturated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-(Chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a scaffold for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine: Lacks the chloromethyl group but shares the core structure.

3-Amino-imidazo[1,2-a]pyridine: Contains an amino group instead of a chloromethyl group.

Imidazo[1,2-b]pyridazine: A related heterocycle with different nitrogen positioning.

Uniqueness: 3-(Chloromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable scaffold in drug discovery.

Properties

IUPAC Name |

3-(chloromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWQRJCTKNIQFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406603 |

Source

|

| Record name | 3-(chloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113855-44-0 |

Source

|

| Record name | 3-(chloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)